molecular formula C20H30O3 B235951 17(18)-EpETE CAS No. 131339-23-6

17(18)-EpETE

Katalognummer: B235951
CAS-Nummer: 131339-23-6
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: GPQVVJQEBXAKBJ-IXEYAUFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17(18)-EpETE is an EpETE obtained by formal epoxidation of the 17,18-double bond of all-cis-5,8,11,14,17-icosapentaenoic acid. It has a role as a metabolite. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid. It is a conjugate acid of a 17,18-EETeTr(1-).
This compound, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.

Wissenschaftliche Forschungsanwendungen

Relaxing Effects on Pulmonary Artery and Distal Bronchi

A study by Morin et al. (2009) explores the impact of 17(18)-EpETE on human pulmonary artery and distal bronchi. This research demonstrates that this compound induces relaxing effects in these areas, which could be of clinical relevance in treating pulmonary hypertension and airway diseases (Morin et al., 2009).

Anti-Inflammatory Effects in Contact Hypersensitivity

The anti-inflammatory and antiallergic properties of this compound are highlighted in a study by Nagatake et al. (2017). This research found that this compound ameliorated contact hypersensitivity by inhibiting neutrophil mobility in both mice and cynomolgus macaques, suggesting a potential therapeutic application for allergic inflammatory diseases (Nagatake et al., 2017).

Targeting PPARγ and p38 MAPK in Lung Inflammation

Morin et al. (2010) investigated the anti-inflammatory effects of this compound in lung tissues. Their findings indicate that this compound targets peroxisome proliferator-activated receptor (PPAR)γ and p38 mitogen-activated protein kinase (MAPK) to mediate its anti-inflammatory effects, particularly in the context of pulmonary diseases (Morin et al., 2010).

Inhibition of Airway Inflammation

A study by Hara et al. (2021) explored the role of this compound in airway inflammation. They found that this compound significantly inhibited tumor necrosis factor (TNF)-α-induced inflammation in cultured human airway epithelium and murine airway inflammation, indicating its potential as a therapeutic agent for airway diseases (Hara et al., 2021).

Biosynthesis of Prostaglandins from 17(18)EpETE

Oliw et al. (1992) examined the metabolism of 17(18)EpETE into different prostaglandins. Their research contributes to understanding the biosynthetic pathways and potential biological effects of 17(18)EpETE-derived prostaglandins (Oliw et al., 1992).

Eigenschaften

CAS-Nummer

131339-23-6

Molekularformel

C20H30O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+

InChI-Schlüssel

GPQVVJQEBXAKBJ-IXEYAUFLSA-N

Isomerische SMILES

CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Kanonische SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Physikalische Beschreibung

Solid

Synonyme

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17(18)-EpETE
Reactant of Route 2
17(18)-EpETE
Reactant of Route 3
17(18)-EpETE
Reactant of Route 4
Reactant of Route 4
17(18)-EpETE
Reactant of Route 5
17(18)-EpETE
Reactant of Route 6
17(18)-EpETE

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.